Compound Description: Dasatinib (compound 2 in []) is a potent, orally active, pan-Src kinase inhibitor. [] It exhibits nanomolar to subnanomolar potency in both biochemical and cellular assays. [] Preclinical studies have shown Dasatinib to be orally efficacious, inhibiting proinflammatory cytokine IL-2 (ED50 ~ 5 mg/kg) and reducing TNF levels in a murine inflammation model. [] Dasatinib is currently undergoing clinical trials for treating chronic myelogenous leukemia. []
Compound Description: This series of compounds (10-17 in []) were synthesized and investigated for their anti-exudative and anti-inflammatory properties. [] The most potent compounds in this series demonstrated significant reduction in induced paw edema in a rat model, surpassing the efficacy of reference drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol. []
Compound Description: CHMFL-BMX-078 (compound 41 in []) is a highly potent and selective type II irreversible inhibitor of the Bone Marrow Kinase in the X Chromosome (BMX) kinase. [] It exhibits an IC50 of 11 nM against BMX kinase, forming a covalent bond with cysteine 496. [] CHMFL-BMX-078 demonstrates high selectivity for BMX, with at least 40-fold selectivity over BTK kinase. [] It serves as a valuable tool for investigating BMX-mediated signaling pathways. []
Compound Description: CHMFL-ABL-053 (compound 18a in []) is a potent, selective, and orally bioavailable inhibitor of BCR-ABL/SRC/p38 kinases. [] It demonstrates strong inhibitory activity against BCR-ABL (IC50 = 70 nM), high selectivity (S score (1) = 0.02), and no significant activity against c-KIT kinase. [] CHMFL-ABL-053 effectively suppresses BCR-ABL autophosphorylation and downstream signaling, inhibiting the proliferation of CML cell lines (K562, KU812, and MEG-01). [] It exhibits good pharmacokinetic properties in rats (half-life >4 hours, bioavailability = 24%) and demonstrated efficacy in a K562 xenograft mouse model. [] CHMFL-ABL-053 is currently under preclinical safety evaluation as a potential CML drug candidate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.